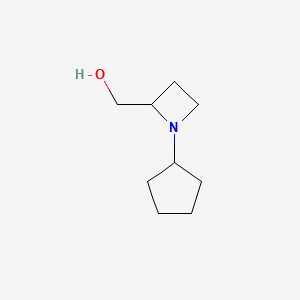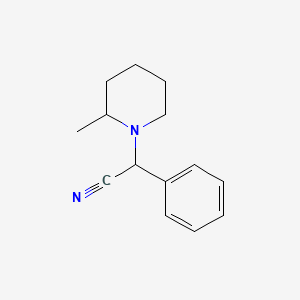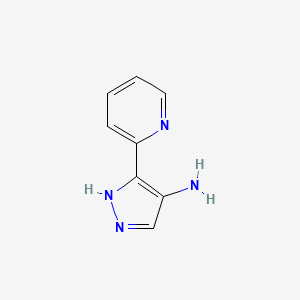![molecular formula C15H11F3N4O2 B2449046 N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1795503-16-0](/img/structure/B2449046.png)
N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is an intriguing organic compound characterized by its cyclopropyl and oxadiazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclopropanation: The synthesis often begins with the formation of the cyclopropyl ring. This can be achieved through a Simmons-Smith reaction involving the cyclopropanation of alkenes using diiodomethane and zinc-copper couple.
Nitrile Formation: The next step includes incorporating the cyanomethyl group. This typically involves a nucleophilic substitution reaction where a suitable halide reacts with sodium cyanide.
Benzamide Formation: Finally, forming the benzamide core can involve coupling a benzoyl chloride derivative with an amine precursor.
Industrial Production Methods: Industrial methods might differ slightly, focusing on optimizing yield, purity, and cost-effectiveness. Large-scale production could involve continuous flow chemistry, facilitating a more efficient synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the cyclopropyl group, to form cyclopropyl ketones.
Reduction: The nitrile group can be selectively reduced to an amine using hydrogenation methods.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) or PCC in solvents like dichloromethane (DCM).
Reduction: Raney Nickel or PtO2 under hydrogen gas (H2) at specific pressures.
Substitution: Friedel-Crafts conditions utilizing AlCl3 or FeCl3.
Major Products:
Cyclopropyl ketones from oxidation.
Benzylamines from reduction.
Various substituted benzenes from electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has myriad applications across different fields:
Chemistry: Used as a building block in organic synthesis due to its multifunctional nature.
Biology: Potential use in molecular biology studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties, especially in the design of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials with unique properties such as high stability and resistance.
Wirkmechanismus
The compound's mechanism of action often hinges on its functional groups:
Molecular Targets and Pathways: The oxadiazole ring can interact with nucleic acids or proteins, affecting biological pathways. The trifluoromethyl group often increases the compound's lipophilicity, enhancing its ability to traverse cellular membranes.
Vergleich Mit ähnlichen Verbindungen
N-(cyanomethyl)-N-cyclopropyl-4-[1,2,4-oxadiazol-3-yl]benzamide
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Each of these similar compounds varies slightly in structure, which can significantly alter their properties and applications. The trifluoromethyl group in the target compound particularly enhances its potential in medicinal chemistry due to improved metabolic stability and membrane permeability.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)14-20-12(21-24-14)9-1-3-10(4-2-9)13(23)22(8-7-19)11-5-6-11/h1-4,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFPNXBDLVEFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2448963.png)
![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2448964.png)
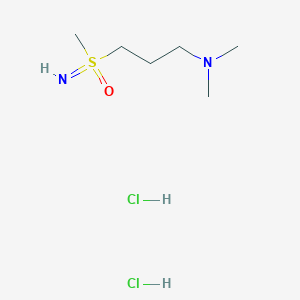
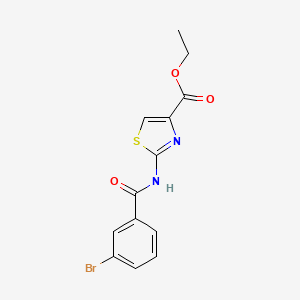
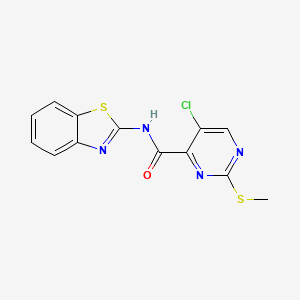
![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)
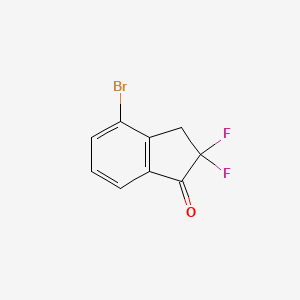
![5-(3,4-dimethoxyphenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2448975.png)
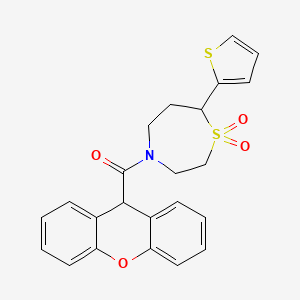
![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)
